molecular formula C4H7IO3S B13305492 3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione

3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione

Cat. No.: B13305492
M. Wt: 262.07 g/mol
InChI Key: LQNJBIPXTGBGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione is a chemical compound with a unique structure that includes a thiolane ring substituted with hydroxy and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione typically involves the iodination of a precursor thiolane compound. The reaction conditions often require the use of iodine or iodine-containing reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of the iodo group at the desired position on the thiolane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The industrial methods also incorporate purification steps such as crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted thiolane derivatives, which can be further functionalized for specific applications in research and industry .

Scientific Research Applications

3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxy and iodo groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C4H7IO3S

Molecular Weight

262.07 g/mol

IUPAC Name

4-iodo-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C4H7IO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2

InChI Key

LQNJBIPXTGBGQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)I)O

Origin of Product

United States

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